molecular formula C16H16N4O3 B5615197 5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5615197
M. Wt: 312.32 g/mol
InChI Key: ALAUMRFFADIASJ-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of substances that often demonstrate significant pharmacological potential due to their complex structures and the presence of multiple functional groups. Such compounds are typically synthesized for various applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of similar complex molecules involves multi-step chemical reactions, starting from basic building blocks like carboxylic acids, hydrazides, and various organic or inorganic reagents. For example, compounds with the oxadiazole moiety are synthesized through cyclization reactions involving appropriate precursors and catalysts under controlled conditions (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry. These methods allow for the precise determination of spatial arrangements and the confirmation of synthesized structures (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical properties, including reactivity with other substances and potential for further chemical transformations, are influenced by the compound's functional groups. Oxadiazole, pyrazole, and tetrahydrofuran units in a molecule can engage in various chemical reactions, such as substitution or addition reactions, depending on the surrounding chemical environment and reagents used (Aghekyan et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility in different solvents, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through a combination of experimental measurements and theoretical calculations (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties are intimately related to the molecule's functional groups, influencing its acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds or other intermolecular interactions. Studies on similar compounds provide insights into how these properties might manifest in the compound of interest (Kumara et al., 2018).

properties

IUPAC Name

5-[1-(2-methoxyphenyl)pyrazol-4-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-21-14-5-3-2-4-13(14)20-9-12(8-17-20)16-18-15(19-23-16)11-6-7-22-10-11/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUMRFFADIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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